molecular formula C12H14N2O4 B1312729 4-(Cyclopentylamino)-3-nitrobenzoic acid CAS No. 691363-42-5

4-(Cyclopentylamino)-3-nitrobenzoic acid

Cat. No. B1312729
M. Wt: 250.25 g/mol
InChI Key: CNIQZZBIZUJGQB-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include looking at what products are formed and the conditions needed for the reactions to occur.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Influenza Virus Neuraminidase Inhibition

Nitrobenzoic acid derivatives have been designed as inhibitors for the influenza virus neuraminidase protein, demonstrating their potential in antiviral research. For example, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has shown to crystallize as hydrogen-bonded dimers, which could be relevant for understanding the mechanism of action against viral proteins (Jedrzejas et al., 1995).

Thermal and Kinetic Studies

The thermal behavior and kinetics of nitrobenzoic acid salts, synthesized with different substituted alkanolamines, have been studied. These compounds offer insights into phase transformations and thermal stability, relevant for the development of new materials and chemical processes (Crisan et al., 2018).

Building Blocks for Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block, facilitates the synthesis of various heterocyclic scaffolds. This application is crucial for drug discovery, highlighting the role of nitrobenzoic acids in generating diverse libraries of biologically active compounds (Křupková et al., 2013).

Antitumoral Agent Studies

Nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid have been investigated for their antitumoral activity. Stability and selectivity studies of such compounds are essential for developing new cancer therapies (de Freitas et al., 2014).

Electrochemical Synthesis

The electrochemical reduction of bifunctionalized o-nitrobenzoyl derivatives highlights the synthesis of quinoline derivatives, showing the versatility of nitrobenzoic acids in organic synthesis and electrochemistry (Hazard et al., 1988).

Mediated Electrochemical Processes

Studies on the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid contribute to understanding chemical processes that are safer and environmentally friendly, addressing the challenges in chemical manufacturing (Lapicque & Storck, 1985).

Safety And Hazards

This would involve looking at how the compound might be harmful. It could include studying its toxicity and potential for causing damage to the environment.


Future Directions

This would involve discussing potential future research directions. It could include suggestions for further studies to better understand the compound’s properties or potential uses.


Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied and you would like information on, feel free to ask!


properties

IUPAC Name

4-(cyclopentylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)8-5-6-10(11(7-8)14(17)18)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIQZZBIZUJGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylamino)-3-nitrobenzoic acid

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